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Compound of Interest

Compound Name: Difluoromethanesulfonamide

Cat. No.: B1358094 Get Quote

For immediate release: This whitepaper provides an in-depth analysis of the chemical

properties and reactivity of difluoromethanesulfonamide, a key building block in modern

medicinal chemistry and drug development. This document is intended for researchers,

scientists, and professionals in the pharmaceutical and chemical industries.

Executive Summary
Difluoromethanesulfonamide (CHF₂SO₂NH₂) is a fluorinated organic compound of significant

interest due to the unique properties conferred by the difluoromethyl group. This guide

summarizes its core chemical and physical properties, explores its reactivity and stability, and

provides detailed experimental protocols for its application in synthesis. The inclusion of

quantitative data in structured tables and logical diagrams offers a practical resource for

laboratory work.

Chemical and Physical Properties
The introduction of fluorine atoms significantly influences the physicochemical properties of

organic molecules, affecting acidity, lipophilicity, and metabolic stability.

Difluoromethanesulfonamide is no exception, and its properties are foundational to its utility

in synthetic applications.
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The fundamental identifiers and molecular properties of difluoromethanesulfonamide are

summarized below.

Property Value Source

CAS Number 50585-74-5 [1]

Molecular Formula CH₃F₂NO₂S [1]

Molecular Weight 131.10 g/mol [1]

Purity ≥95% (Commercially available) [1]

Computational Chemistry Data
Computational models provide valuable insights into the behavior of molecules in biological

systems.

Descriptor Value Source

Topological Polar Surface Area

(TPSA)
60.16 Å² [1]

LogP (Octanol-Water Partition

Coefficient)
-0.5025 [1]

Hydrogen Bond Acceptors 2 [1]

Hydrogen Bond Donors 1 [1]

Rotatable Bonds 1 [1]

Physical Properties
While specific experimental data for the melting and boiling points of

difluoromethanesulfonamide are not readily available in the cited literature, data from its

analogue, trifluoromethanesulfonamide, suggests it is a solid at room temperature and

possesses some water solubility.[2]
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The sulfonamide proton (N-H) in difluoromethanesulfonamide is acidic due to the strong

electron-withdrawing effect of the difluoromethylsulfonyl group. For comparison, the related

trifluoromethanesulfonamide is a strong NH-acid, with a pKa of 11.06 in methanol and 6.33 in

water.[3][4] This acidity is a key aspect of its reactivity, allowing for deprotonation to form a

nucleophilic anion.

Spectroscopic Data
Detailed experimental spectra for difluoromethanesulfonamide are not provided in the search

results. However, based on its structure and data for related sulfonamides, the following

characteristics can be anticipated:

¹H NMR: The proton of the sulfonamide group (–SO₂NH–) is expected to appear as a singlet

in the region of 8.78–10.15 ppm.[5] The proton of the difluoromethyl group (CHF₂–) would

likely appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: The carbon of the difluoromethyl group will exhibit a complex multiplet pattern due

to strong one-bond coupling with the two fluorine atoms (¹J_CF), which can be as large as

250 Hz or more.[6][7] This can sometimes make the signal difficult to detect in spectra with

low signal-to-noise ratios.[7]

¹⁹F NMR: This technique would be highly informative, showing a signal for the CHF₂ group,

likely coupled to the adjacent proton. It is a valuable tool for quantifying fluorinated

pharmaceuticals.[8]

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic

absorption bands for N-H stretching, asymmetric and symmetric S=O stretching (typically in

the 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹ regions, respectively), and C-F stretching

vibrations.

Mass Spectrometry: Mass spectrometry would show the molecular ion peak and

characteristic fragmentation patterns involving the loss of SO₂, F, and other small fragments.
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Difluoromethanesulfonamides are typically prepared through the reaction of an amine with

the commercially available difluoromethanesulfonyl chloride (HF₂CSO₂Cl).[9]

Key Reactions
A significant reaction of difluoromethanesulfonamides involves the deprotonation of the

sulfonamide nitrogen followed by reaction with electrophiles. The synthesis of β-hydroxy-α,α-

difluorosulfonamides is a prime example.[9] In this reaction, a strong base like potassium

hexamethyldisilazide (KHMDS) is used to generate the sulfonamide anion. This anion then acts

as a nucleophile, attacking an aldehyde or ketone to form the corresponding β-hydroxy adduct.

[9]

This reaction exhibits a pronounced counterion effect; potassium (K⁺) or sodium (Na⁺) bases

provide excellent yields rapidly, whereas lithium bases often result in little to no product.[9] The

resulting chiral β-hydroxy-α,α-difluorosulfonamides can be valuable intermediates, for instance,

being readily incorporated into peptides following deprotection.[9]

Synthesis of β-Hydroxy-α,α-difluorosulfonamides

Reactants

Reaction Product

Difluoromethanesulfonamide
(R-NHSO₂CHF₂)

Anion Formation
[R-N⁻SO₂CHF₂] K⁺

+ KHMDS

Aldehyde / Ketone
(R'COR'')

Nucleophilic Attack

KHMDS

β-Hydroxy-α,α-difluorosulfonamide

Click to download full resolution via product page

Figure 1. Reaction pathway for the synthesis of β-hydroxy-α,α-difluorosulfonamides.
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While specific decomposition studies for difluoromethanesulfonamide were not found,

research on the related trifluoromethanesulfonyl fluoride (CF₃SO₂F) provides insights into the

stability of the C-S bond. The thermal decomposition of CF₃SO₂F primarily proceeds through

the cleavage of the C-S bond.[6][10] It can be inferred that difluoromethanesulfonamide
possesses a similarly stable C-S bond, though it may be susceptible to degradation under

harsh conditions or in the presence of specific reagents.

Experimental Protocols
The following section details a representative experimental protocol for the reaction of a

difluoromethanesulfonamide with an aldehyde, based on procedures described for similar

sulfonamides.[9]

General Procedure for the Synthesis of β-Hydroxy-α,α-
difluorosulfonamides
This protocol outlines the key steps for the reaction, from setup to product isolation.
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Experimental Workflow

1. Reaction Setup

2. Reagent Addition

3. Quenching and Extraction

4. Product Isolation

Dissolve difluoromethanesulfonamide
 and aldehyde in anhydrous THF.

Cool solution to -78 °C
under an inert atmosphere (N₂ or Ar).

Add KHMDS solution dropwise
to the cooled reaction mixture.

Stir the reaction mixture at -78 °C
for the specified time (e.g., 15 min to 1 hr).

Quench the reaction by adding
saturated aqueous NH₄Cl solution.

Allow the mixture to warm to room temperature.

Extract the aqueous layer with
an organic solvent (e.g., DCM) multiple times.

Combine the organic layers.

Dry the combined organic phase
(e.g., over Na₂SO₄ or MgSO₄).

Filter and concentrate the solvent
under reduced pressure.

Purify the crude product
(e.g., by column chromatography).

Click to download full resolution via product page

Figure 2. General experimental workflow for sulfonamide reactions.
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Methodology Details:

Reaction Setup: A solution of the N-substituted difluoromethanesulfonamide (1.0 equiv)

and the desired aldehyde or ketone (1.1 equiv) in anhydrous tetrahydrofuran (THF) is

prepared in a flame-dried flask under an inert atmosphere. The solution is then cooled to -78

°C using a dry ice/acetone bath.

Reagent Addition: A solution of potassium hexamethyldisilazide (KHMDS) (1.05 equiv) in

THF is added dropwise to the cooled reaction mixture. The reaction progress can be

monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous

solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to ambient

temperature.

Extraction and Isolation: The product is extracted from the aqueous phase using an organic

solvent such as dichloromethane (DCM). The combined organic extracts are dried over an

anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed in vacuo to yield

the crude product.

Purification: The crude material is then purified using an appropriate technique, typically

silica gel column chromatography, to afford the pure β-hydroxy-α,α-difluorosulfonamide.

Conclusion
Difluoromethanesulfonamide is a versatile and valuable reagent for drug discovery and

development. Its distinct chemical properties, particularly the acidity of its N-H bond, enable a

range of synthetic transformations. The methodologies and data presented in this guide offer a

solid foundation for researchers to leverage the unique characteristics of this compound in their

work. A thorough understanding of its properties and reactivity is crucial for its effective

application in the synthesis of novel chemical entities.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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